molecular formula C6H6O5-2 B1260483 2-Oxoadipate(2-)

2-Oxoadipate(2-)

Cat. No. B1260483
M. Wt: 158.11 g/mol
InChI Key: FGSBNBBHOZHUBO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxoadipate(2-) is dianion of 2-oxoadipic acid arising from deprotonation of both carboxylic acid groups. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a dicarboxylic acid dianion and an oxo carboxylic acid anion. It is a conjugate base of a 2-oxoadipic acid.

Scientific Research Applications

Photosensitizer Development

2-Oxoadipate and its derivatives find application in the development of novel photosensitizers. A study by Yogo et al. (2005) details a new photosensitizer scaffold based on the BODIPY chromophore, exhibiting strong near-infrared singlet oxygen luminescence emission and higher photostability than traditional photosensitizers.

Metabolic Pathway Engineering

2-Oxoadipate is a key metabolite in synthetic biology for producing valuable chemicals. Sáez-Jiménez et al. (2022) Sáez-Jiménez et al. (2022) enhanced the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a critical step in metabolic pathways for producing adipic acid, an important industrial chemical.

Mitochondrial Function and Oxidative Stress

2-Oxoadipate is involved in mitochondrial metabolism, as shown by studies on 2-oxoacid dehydrogenase complexes. These complexes, which include 2-oxoadipate, are implicated in the generation of reactive oxygen species, contributing to cellular oxidative stress. This was explored in-depth by Bunik and Brand (2018) and Goncalves et al. (2016).

Enzyme Catalysis and Biotechnology

The role of 2-oxoadipate in enzyme catalysis and potential biotechnological applications is underscored by research on specific enzymes like lactate dehydrogenase, which can reduce 2-oxoadipate to 2-hydroxyadipate, potentially useful in the synthesis of adipic acid. Zhang et al. (2014) provide details on this enzyme's characteristics and potential applications in Zhang et al. (2014).

Structural and Mechanistic Insights

Research such as by Nemeria et al. (2021) provides structural and mechanistic insights into protein-protein interactions in 2-oxoacid dehydrogenase complexes, shedding light on the role of 2-oxoadipate in mitochondrial metabolism and its link to diseases associated with TCA cycle dysfunction.

Analytical Chemistry Applications

2-Oxoadipate's role in tryptophan and lysine metabolism makes it a target for analytical chemistry applications, such as in fluorometric determination methods for metabolite analysis. Shibata et al. (2011) discuss a method for the determination of 2-oxoadipic acid in human urine in Shibata et al. (2011).

properties

Molecular Formula

C6H6O5-2

Molecular Weight

158.11 g/mol

IUPAC Name

2-oxohexanedioate

InChI

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11)/p-2

InChI Key

FGSBNBBHOZHUBO-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)C(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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